1-Decen-3-ol

Description

Nomenclature and Structural Classification of 1-Decen-3-ol

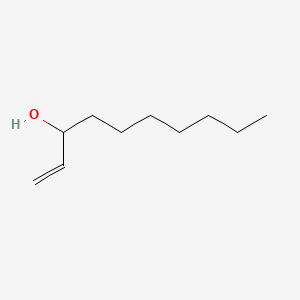

This compound is classified as an unsaturated fatty alcohol. ontosight.ai Its structure consists of a ten-carbon aliphatic chain, making it a decenol. The presence of a carbon-carbon double bond between the first and second carbon atoms (C1 and C2) and a hydroxyl (-OH) group attached to the third carbon atom (C3) defines its specific reactivity and physical properties. ontosight.aicymitquimica.com The standard IUPAC name for this compound is dec-1-en-3-ol. nih.govchemspider.com It is typically a colorless to pale yellow liquid with a characteristic odor often described as fungal or mushroom-like. cymitquimica.comchemicalbook.comparchem.com

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | dec-1-en-3-ol nih.govchemspider.com |

| Synonyms | 3-Hydroxy-1-decene cymitquimica.comnih.gov |

| CAS Number | 51100-54-0 cymitquimica.comnih.gov |

| Molecular Formula | C₁₀H₂₀O ontosight.aicymitquimica.comnih.gov |

| InChI Key | NSFWLHKFTGZFBP-UHFFFAOYSA-N cymitquimica.comnih.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molar Mass | 156.27 g/mol nih.gov |

| Appearance | Colorless clear liquid parchem.com |

| Boiling Point | 214-217 °C chemicalbook.comparchem.com |

| Density | 0.837 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.444 at 20 °C chemicalbook.com |

| Solubility | Soluble in organic solvents like alcohol; limited solubility in water. cymitquimica.comparchem.com |

Current Scientific Landscape and Research Significance of this compound

The research significance of this compound stems from its versatile chemical nature. The dual functionality of a double bond and a hydroxyl group makes it a valuable intermediate in organic synthesis. cymitquimica.com Its unsaturation allows for various chemical modifications, enabling the synthesis of more complex molecules. cymitquimica.com

Key research areas include:

Flavor and Fragrance Chemistry : this compound is recognized as a flavoring agent and is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3824. nih.govparchem.comfemaflavor.org Its distinct aroma, often described as having mushroom and waxy notes, makes it a component in fragrance formulations for cosmetics and personal care products. ontosight.aichemicalbook.comthegoodscentscompany.com

Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of various pharmaceutical compounds and other bioactive molecules. ontosight.ai For instance, it can be esterified with acetic acid to produce this compound, 3-acetate, a compound also used in flavors and fragrances. ontosight.ai

Investigation of Biological Activities : Scientific studies have explored the potential biological activities of this compound and its derivatives, including antimicrobial and antifungal properties, which suggests potential for future applications in biotechnology. ontosight.ai

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across multiple scientific fields, highlighting its interdisciplinary importance.

Food Science : As an approved food additive, this compound is utilized by the food industry as a flavoring agent. nih.gov Its sensory profile contributes to the taste and aroma of various food products. chemicalbook.comthegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound, determining it to be of no safety concern at current intake levels when used as a flavoring agent. nih.gov

Pharmaceutical and Medicinal Chemistry : In the pharmaceutical sector, it is valued as an intermediate for the synthesis of certain drugs. ontosight.ai Its structure provides a building block for creating more complex molecules with potential therapeutic properties.

Cosmetic Science : The compound's fragrance profile and properties as an emollient make it a useful ingredient in the formulation of skincare products and perfumes. ontosight.ai

Materials Science : Research into derivatives of this compound is being conducted to explore their use in the development of new polymers and other materials with specific, tailored properties. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dec-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h4,10-11H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFWLHKFTGZFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866180 | |

| Record name | Dec-1-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; mouldy aroma | |

| Record name | 1-Decen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

215.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Decen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in non-polar organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 1-Decen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.842 | |

| Record name | 1-Decen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51100-54-0 | |

| Record name | 1-Decen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51100-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051100540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dec-1-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO05FOL7H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Decen-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Occurrence and Enzymatic Pathways of 1 Decen 3 Ol

Distribution of 1-Decen-3-ol in Natural Systems

This compound, a ten-carbon unsaturated alcohol, has been identified as a volatile organic compound (VOC) in a diverse range of organisms, from the fungal kingdom to the plant and animal realms. Its presence is not ubiquitous but is noted in specific species where it contributes to their characteristic aroma and biological signaling.

In the plant kingdom, this compound has been identified in various species, although often in lesser quantities compared to other volatile compounds. Its presence has been noted in the essential oils of certain plants, where it contributes to the complex bouquet of scents. Research has explored its existence in some fruits and herbs, suggesting its role as a flavor and fragrance component in the natural world.

Beyond its presence in fungi and plants, this compound has also been detected in animals. For example, it has been identified as a component of mammalian breath and sweat. This distribution across different biological kingdoms underscores the compound's involvement in fundamental biochemical processes.

Table 1: Documented Natural Occurrences of this compound

| Kingdom | Organism Type | Specific Examples (where available) |

|---|---|---|

| Fungi | Mushrooms | Contributes to the characteristic fungal and earthy aroma. |

| Plantae | Various Plants | Found in the essential oils of certain herbs and fruits. |

| Animalia | Mammals | Detected in breath and sweat. |

Metabolic Pathways and Precursor Analysis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids, particularly the oxidative breakdown of unsaturated fatty acids. foodb.ca The primary precursor for many related volatile compounds, such as the well-studied 1-octen-3-ol (B46169), is linoleic acid. researchgate.netbris.ac.uk The formation of this compound is believed to follow a similar enzymatic cascade involving lipoxygenases and hydroperoxide lyases.

The established pathway for the analogous C8 compound, 1-octen-3-ol, in mushrooms provides a model for understanding this compound synthesis. This process begins with the enzymatic oxidation of linoleic acid by lipoxygenase (LOX) to form a hydroperoxide intermediate. researchgate.netresearchgate.net Specifically, in Agaricus bisporus, linoleic acid is converted to 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE). bris.ac.ukresearchgate.net Subsequently, a hydroperoxide lyase (HPL) cleaves this intermediate, yielding 1-octen-3-ol and 10-oxo-trans-8-decenoic acid. bris.ac.ukresearchgate.net

It is hypothesized that a similar, yet distinct, enzymatic pathway utilizing a C12 or longer unsaturated fatty acid precursor leads to the formation of this compound. The specificity of the lipoxygenase and hydroperoxide lyase enzymes would determine the final volatile alcohol produced. In some fungi, a multifunctional fatty acid dioxygenase and hydroperoxide lyase are responsible for the oxidative cleavage of linoleic acid. nih.gov

In plants, the degradation of unsaturated fatty acids also leads to a variety of volatile compounds. While the specific enzymes for this compound formation are not as well-characterized as those for other volatiles, it is understood to be a product of lipid peroxidation. hmdb.ca

Table 2: Key Enzymes and Precursors in the Biosynthesis of Related Volatile Alcohols

| Precursor | Key Enzymes | Intermediate | Product |

|---|---|---|---|

| Linoleic Acid | Lipoxygenase (LOX) | 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid (10-HPODE) | 1-Octen-3-ol |

| Linoleic Acid | Hydroperoxide Lyase (HPL) | 10-HPODE | 1-Octen-3-ol & 10-oxo-trans-8-decenoic acid |

Ecological Roles of this compound as a Volatile Metabolite

As a volatile organic compound, this compound plays a significant role in mediating interactions between organisms and their environment. These chemical signals, or semiochemicals, can act as attractants, repellents, or signaling molecules, influencing the behavior of a wide array of life forms.

One of the most studied ecological roles of related volatile alcohols, like 1-octen-3-ol, is their function as an insect attractant. researchgate.netf1000research.comnih.gov This compound, found in mammalian breath and sweat, is a potent kairomone for many blood-feeding insects, including various species of mosquitoes. caymanchem.com It is believed that this compound may have similar properties, acting as a cue for insects to locate their hosts.

Conversely, these compounds can also act as repellents. For some insect species, what is an attractant to one can be a deterrent to another. f1000research.comnih.gov For example, while some mosquitoes are drawn to 1-octen-3-ol, others, like the southern house mosquito (Culex quinquefasciatus), are repelled by it. f1000research.comnih.govcaymanchem.com This suggests a complex and species-specific response to these volatile signals. Furthermore, certain compounds can act as antifeedants, deterring herbivores. For instance, the banana slug has been observed to be repelled by 1-octen-3-ol produced by some mushrooms. bris.ac.uk

In the fungal kingdom, volatile compounds like 1-octen-3-ol can act as self-inhibitors, a phenomenon known as the "crowding effect." apsnet.org This helps to regulate spore germination, ensuring that conditions are favorable for survival and growth. apsnet.org It is plausible that this compound serves a similar function in certain fungal species.

The production of this compound and related compounds by plants can also play a role in defense. When a plant is damaged, the release of these volatiles can signal to other parts of the plant to activate defense mechanisms. It can also attract predators or parasitoids of the herbivores that are causing the damage.

Table 3: Ecological Functions of Structurally Similar Volatile Alcohols

| Ecological Role | Interacting Organism(s) | Effect |

|---|---|---|

| Insect Attractant | Mosquitoes (e.g., Anopheles, Aedes) | Attraction to host |

| Insect Repellent | Mosquitoes (e.g., Culex quinquefasciatus) | Repulsion from host |

| Antifeedant | Banana Slug | Deterrence from feeding on certain mushrooms |

| Fungal Self-Inhibitor | Fungi (e.g., Penicillium paneum) | Regulation of spore germination |

| Plant Defense Signaling | Plants, Herbivores, Predators/Parasitoids | Induction of defenses, attraction of natural enemies |

Synthetic Strategies and Chemical Transformations of 1 Decen 3 Ol

Methodologies for the Laboratory Synthesis of 1-Decen-3-ol

The laboratory synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereochemistry, scale, and available starting materials. Key methodologies include the Grignard reaction, the reduction of the corresponding ketone, and as a product of olefin oxidation.

Grignard Reaction: A common and effective method for constructing the carbon skeleton of this compound is the Grignard reaction. This involves the nucleophilic addition of a heptylmagnesium halide (e.g., heptylmagnesium bromide) to acrolein (propenal). The Grignard reagent, prepared from the reaction of 1-bromoheptane (B155011) with magnesium metal in an anhydrous ether solvent, attacks the electrophilic carbonyl carbon of acrolein. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield this compound. bris.ac.uklibretexts.org An analogous synthesis is reported for the similar compound 1-octen-3-ol (B46169), which is prepared by the reaction of amyl iodide with acrolein via a Grignard-type reaction. bris.ac.uk

Reduction of 1-Decen-3-one (B8687012): this compound can be synthesized by the selective reduction of the corresponding α,β-unsaturated ketone, 1-decen-3-one. This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that can reduce the carbonyl group to a hydroxyl group without affecting the carbon-carbon double bond. ontosight.ai The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures. For instance, the reduction of 3-pentanone (B124093) to 3-pentanol (B84944) is a well-established undergraduate laboratory procedure using sodium borohydride.

For enantioselective synthesis, chiral reducing agents or catalysts can be employed. For example, the CBS (Corey-Bakshi-Shibata) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source, is a powerful method for the enantioselective reduction of ketones to produce a specific enantiomer of the alcohol. ru.nl

Allylic Oxidation of 1-Decene (B1663960): this compound has also been identified as a product in the oxidation of 1-decene. cardiff.ac.uk For instance, during the epoxidation of 1-decene, allylic oxidation can occur as a side reaction, leading to the formation of this compound and other allylic products like 1-decen-3-one and 2-decen-1-ol. cardiff.ac.uklboro.ac.uk While not always the primary synthetic route, its formation in such reactions is a notable aspect of 1-decene's reactivity.

Table 1: Comparison of Laboratory Synthesis Methods for this compound

| Synthesis Method | Reactants | Key Reagents/Catalysts | Product(s) | Notes |

|---|---|---|---|---|

| Grignard Reaction | Heptyl halide, Magnesium, Acrolein | Anhydrous ether | This compound | Forms the carbon-carbon bond and the alcohol in one pot. bris.ac.uklibretexts.org |

| Ketone Reduction | 1-Decen-3-one | Sodium Borohydride (NaBH₄) | This compound | Selective reduction of the carbonyl group. ontosight.ai |

| Asymmetric Reduction | 1-Decen-3-one | Chiral catalyst (e.g., CBS reagent) | (R)- or (S)-1-Decen-3-ol | Produces enantiomerically enriched alcohol. ru.nl |

| Allylic Oxidation | 1-Decene | Oxidizing agents (e.g., in epoxidation) | This compound, 1-decen-3-one, etc. | Often a byproduct of other oxidation reactions. cardiff.ac.uk |

This compound as a Precursor in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic double bond, makes it a useful building block in organic synthesis. uakron.eduontosight.ai It serves as a precursor for a range of other molecules through reactions at either or both of these functional groups.

Reactions at the Hydroxyl Group: The hydroxyl group of this compound can undergo various transformations. A primary example is esterification , where it reacts with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. pressbooks.pub This reaction is fundamental to the synthesis of flavor and fragrance compounds. utripoli.edu.ly For example, the reaction of this compound with acetic anhydride (B1165640) yields 1-decen-3-yl acetate (B1210297), a known fragrance ingredient. vulcanchem.com

Reactions at the Double Bond: The vinyl group in this compound is susceptible to electrophilic addition reactions. pressbooks.pub For instance, hydrogenation of the double bond, typically using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, would yield the saturated alcohol, decan-3-ol. The reduction of 9-decen-1-ol (B78377) to the corresponding saturated alcohol has been demonstrated using a two-chamber system for catalytic hydrogenation. cuny.edu

Epoxidation of the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would produce 3-(oxiran-2-yl)octan-1-ol. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized molecules. The epoxidation of 1-decene itself is a well-studied reaction. cardiff.ac.uk Dihydroxylation of the double bond, using reagents like osmium tetroxide or cold, dilute potassium permanganate, would lead to the formation of decane-1,2,3-triol.

Design and Synthesis of this compound Derivatives

The modification of the this compound structure allows for the synthesis of a wide array of derivatives with potentially new and interesting properties. These derivatives are often designed to alter the parent molecule's volatility, polarity, and biological activity.

Ester Derivatives: As mentioned, esterification is a common strategy to create derivatives of this compound. pressbooks.pub By varying the carboxylic acid used in the reaction, a library of esters with different aroma profiles can be synthesized. For example, reacting this compound with butyric acid would yield 1-decen-3-yl butyrate, which would likely possess a different fruity or floral scent compared to the acetate ester. The synthesis of various flavor esters from different alcohols and carboxylic acids is a common practice in the flavor and fragrance industry. uakron.eduutripoli.edu.ly

Ether Derivatives: The hydroxyl group of this compound can also be converted into an ether. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide, is a classic method for ether formation. For example, reacting the sodium salt of this compound with methyl iodide would produce 3-methoxy-1-decene. The synthesis of ethers from alcohols and alkenes is also possible through acid-catalyzed addition or alkoxymercuration-demercuration reactions. masterorganicchemistry.com

Halogenated Derivatives: The hydroxyl group can be replaced by a halogen atom using appropriate reagents. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to 3-chloro-1-decene, while phosphorus tribromide (PBr₃) would yield 3-bromo-1-decene. These halogenated derivatives can serve as intermediates for further nucleophilic substitution reactions.

Table 2: Examples of this compound Derivatives and Their Synthesis

| Derivative Name | Class | Synthetic Method | Reactants |

|---|---|---|---|

| 1-Decen-3-yl acetate | Ester | Esterification | This compound, Acetic anhydride |

| 1-Decen-3-yl butyrate | Ester | Esterification | This compound, Butyric acid |

| 3-Methoxy-1-decene | Ether | Williamson Ether Synthesis | This compound, Sodium hydride, Methyl iodide |

| 3-Chloro-1-decene | Alkyl Halide | Halogenation | This compound, Thionyl chloride |

| Decan-3-ol | Saturated Alcohol | Hydrogenation | This compound, H₂, Pd/C |

| 3-(Oxiran-2-yl)octan-1-ol | Epoxide | Epoxidation | This compound, m-CPBA |

| Decane-1,2,3-triol | Triol | Dihydroxylation | This compound, OsO₄ or cold, dilute KMnO₄ |

Biological Activities and Molecular Mechanisms of 1 Decen 3 Ol

Antimicrobial Efficacy and Cellular Targets of 1-Decen-3-ol

Research has demonstrated that this compound possesses antimicrobial properties, although the breadth of its activity and the specific cellular targets are still under investigation. While much of the available research focuses on the related compound 1-octen-3-ol (B46169), the findings provide valuable insights into the potential mechanisms of this compound.

Studies on 1-octen-3-ol reveal a strong antibacterial activity, particularly against Gram-positive bacteria. nih.govjst.go.jp The primary mechanism of action appears to be the disruption of cell membrane permeability. nih.govjst.go.jp This is supported by evidence of cell constituent leakage and morphological changes observed through scanning electron microscopy. nih.govjst.go.jp The hydroxyl group is considered to play a crucial role in this antimicrobial activity. nih.govjst.go.jp

In silico studies involving various lipid derivatives have suggested that the cell membrane is a primary target. tums.ac.ir These compounds can disrupt membrane integrity, leading to the leakage of essential cellular metabolites and potentially causing cell lysis. tums.ac.ir Molecular docking studies have identified proteins like penicillin-binding protein, DNA gyrase, and dihydropteroate (B1496061) synthase as potential intracellular targets for antimicrobial compounds. tums.ac.ir

While direct studies on this compound are less common, its structural similarity to 1-octen-3-ol suggests it may share similar mechanisms of action.

Antifungal Properties of this compound

The antifungal potential of this compound is an area of active research, with many studies again focusing on the analogous compound, 1-octen-3-ol. These studies provide a framework for understanding how this compound might combat fungal pathogens.

Volatile organic compounds (VOCs) produced by certain fungi, including 1-octen-3-ol, have shown significant inhibitory effects on the mycelial growth of various postharvest fungal pathogens. frontiersin.org Research has shown that 1-octen-3-ol can inhibit fungal growth and spore germination. nih.govjst.go.jpresearchgate.netebi.ac.uk For instance, it has been observed to destroy the hyphal morphology and cell structure of Monilinia fructicola. researchgate.net The mechanism often involves the induction of oxidative stress. researchgate.net

In one study, 1-octen-3-ol demonstrated strong antifungal activity against several pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.094 to 0.284 ml L⁻¹, depending on the specific pathogen. frontiersin.org It was particularly effective against A. solani and B. cinerea. frontiersin.org However, it is important to note that at certain concentrations, 1-octen-3-ol can exhibit phytotoxicity. frontiersin.org

The antifungal action is believed to be linked to its ability to disrupt cell structures, leading to cell deformation, collapse, and other morphological damage to mycelia and conidia. frontiersin.org

Investigation of Anticancer Potential of this compound

The investigation into the anticancer properties of this compound is an emerging field. While direct studies on the isolated compound are limited, its presence in essential oils and plant extracts with demonstrated cytotoxic activity against cancer cell lines suggests its potential contribution to these effects.

For example, 1-octen-3-ol was identified as a major compound in the essential oil of Vicia ochroleuca, which exhibited cytotoxic activity against human breast, colon, melanoma, and glioblastoma cancer cell lines. nih.gov Similarly, 1-octen-3-ol was found in extracts of Euphorbia hierosolymitana, a plant with known anti-cancer properties. semanticscholar.org

Furthermore, a mixture of Morus nigra and Ocimum basilicum chloroform (B151607) extract, which was found to contain 2-decen-1-ol, showed promising anticancer activity. researchgate.net This extract induced cellular and nuclear morphological changes, such as chromatin condensation and the formation of apoptotic bodies in treated cancer cells. researchgate.net

A study on hydroxystearic acids, which can be synthesized from this compound, showed that these compounds have growth inhibitory effects on various human cancer cell lines, including CaCo-2, HT29, HeLa, MCF7, and PC3. mdpi.com

These findings, while not directly attributing anticancer activity solely to this compound, highlight the potential of this compound and warrant further investigation into its specific role and mechanisms in cancer cell inhibition.

Pharmacological and Biochemical Investigations of this compound

Pharmacological and biochemical investigations into this compound are often linked to its role as a component of essential oils and its use in various industries. ontosight.ai It is recognized for its use as a flavoring agent and in the fragrance industry. ontosight.ainih.gov

Biochemically, this compound serves as a precursor in organic synthesis. For instance, it can be used in cross-metathesis reactions to synthesize other complex molecules. mdpi.com The hydroxyl group and the double bond in its structure are key to its reactivity and interactions with other molecules.

While extensive pharmacological data specifically for this compound is not widely available, related compounds offer some insights. For example, animal studies on 1-octen-3-ol have suggested it may disrupt dopamine (B1211576) homeostasis. nih.gov Additionally, various bioactive compounds that are structurally related to or found alongside this compound in natural extracts have been shown to possess anti-inflammatory and antioxidant properties. researchgate.netsmujo.id

The following table summarizes the identified biological activities of compounds structurally related to or found in conjunction with this compound.

| Compound/Extract | Biological Activity | Cell Lines/Organisms | Key Findings | Reference |

| Vicia ochroleuca Essential Oil (contains 1-octen-3-ol) | Anticancer | MDA-MB 231, HCT116, A375, T98G | Demonstrated cytotoxic activity with IC50 values ranging from 23.07 to 64.07 μg/mL. | nih.gov |

| Morus nigra and Ocimum basilicum Chloroform Extract (contains 2-decen-1-ol) | Anticancer, Antioxidant, Anti-inflammatory | MDA-MB-231, MCF-7, HepG2, Huh-7, LoVo, HCT116 | Showed significant cytotoxic effects and induced apoptosis. Exhibited antioxidant and anti-inflammatory properties. | researchgate.net |

| Hydroxystearic Acids (synthesized from this compound) | Anticancer | CaCo-2, HT29, HeLa, MCF7, PC3 | Inhibited the growth of various human cancer cell lines. | mdpi.com |

| 1-Octen-3-ol | Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Showed strong antibacterial activity, especially against Gram-positive bacteria, by disrupting cell membrane permeability. | nih.govjst.go.jp |

| 1-Octen-3-ol | Antifungal | Monilinia fructicola, Aspergillus flavus, Botrytis cinerea | Inhibited mycelial growth and spore germination; destroyed hyphal morphology. | frontiersin.orgresearchgate.net |

Advanced Analytical Techniques for 1 Decen 3 Ol Characterization

Chromatographic Separations and Quantification of 1-Decen-3-ol

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for this purpose.

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. nih.gov The high volatility of this compound makes it well-suited for GC analysis, which can achieve high resolution and sensitivity. For instance, commercial analytical standards of this compound are often certified with an assay of ≥98.0% as determined by GC. The choice of the capillary column's stationary phase is critical for achieving optimal separation. Non-polar phases are generally effective, though for more complex samples, phases with different polarities may be required to resolve co-eluting compounds. researchgate.net

Given that this compound possesses a chiral center at the C-3 position, chiral chromatography is employed to separate its (R)- and (S)-enantiomers. This is particularly important as the biological and sensory properties of enantiomers can differ significantly. Chiral GC, often utilizing columns with derivatized cyclodextrin (B1172386) stationary phases, can effectively resolve these stereoisomers. researchgate.netgcms.cz While specific studies on this compound are detailed, extensive research on the similar compound 1-octen-3-ol (B46169) demonstrates the successful separation of its enantiomers using a β-cyclodextrin capillary column, a technique directly applicable to this compound. gcms.czfrontiersin.org

High-performance liquid chromatography (HPLC) offers an alternative and complementary approach to GC. Although less common for highly volatile molecules, HPLC is valuable for the analysis of less volatile derivatives or when analyzing this compound in complex, non-volatile matrices. pan.olsztyn.pl Quantification by HPLC can be challenging due to the compound's lack of a strong chromophore for UV detection. oup.com To overcome this, derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance detection sensitivity and selectivity. pan.olsztyn.pl Reversed-phase HPLC is the most common mode used for such separations. researchgate.net

| Technique | Compound | Column/Stationary Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| GC | This compound | Not specified | Not specified | Used to determine purity (assay ≥98.0%). | |

| Chiral GC-FID | 1-Octen-3-ol | β-cyclodextrin capillary column | FID | Successful resolution of (R)- and (S)-enantiomers. | frontiersin.org |

| GC-MS | This compound | Not specified | MS | Used for general spectral analysis. | nih.gov |

| HPLC | 1,3-Dichloropropane-2-ol | Reversed-phase | UV/Fluorescence | Derivatization required for sensitive detection. | pan.olsztyn.pl |

| Chiral HPLC | Dialkyl-sn-glycerols | Silica gel (as urethane (B1682113) derivatives) | UV | Baseline resolution of diastereomeric derivatives. | aocs.org |

Spectroscopic Methods for Structural Analysis of this compound

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural information. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and structure of this compound. nih.gov

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the vinyl protons (=CH₂ and -CH=), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), the aliphatic chain protons, and the terminal methyl group protons. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for the two sp² hybridized carbons of the double bond, the sp³ carbon attached to the hydroxyl group, and the carbons of the heptyl side chain. nih.gov

Mass Spectrometry (MS) , typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound. nih.gov The electron ionization (EI) mass spectrum provides a molecular ion peak (M⁺) corresponding to its molecular weight (156.27 g/mol ). The fragmentation pattern is characteristic of an unsaturated alcohol, showing losses of water (H₂O), and various alkyl and alkenyl fragments, which helps in confirming the structure. orientjchem.orgresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nih.gov Other key absorptions include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) carbons, a C=C stretching vibration around 1640 cm⁻¹, and a C-O stretching vibration. researchgate.net Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques are utilized for analysis. nih.gov

Raman Spectroscopy provides complementary vibrational information to IR spectroscopy. An FT-Raman spectrum of this compound has also been documented, offering further details on the molecular structure. nih.gov

| Spectroscopic Technique | Key Feature | Observed Data/Region | Reference |

|---|---|---|---|

| ¹H NMR | Vinyl, Carbinol, Alkyl Protons | Characteristic chemical shifts for C=CH₂, -CH=, -CH(OH)-, -(CH₂)₆-, -CH₃ | nih.govchemicalbook.com |

| ¹³C NMR | Alkene, Carbinol, Alkyl Carbons | Distinct signals for all 10 carbon atoms. | nih.gov |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) | m/z 156 | nih.gov |

| Key Fragmentations | Characteristic losses of H₂O, C₂H₃, and alkyl chains. | orientjchem.orgresearchgate.net | |

| Infrared (IR) Spectroscopy | O-H Stretch (Alcohol) | Broad band at ~3200-3600 cm⁻¹ | nih.gov |

| C=C Stretch (Alkene) | ~1640 cm⁻¹ | researchgate.net | |

| Raman Spectroscopy | Vibrational Modes | FT-Raman spectrum available for detailed analysis. | nih.gov |

Research Applications and Emerging Fields for 1 Decen 3 Ol

Contributions to Flavor and Fragrance Science

As a volatile organic compound, 1-decen-3-ol and its esters are recognized for their contributions to aroma and are utilized as flavoring agents and fragrance components. epa.govmade-in-china.comwikipedia.org

The aroma profile of this compound has been characterized through sensory evaluation and olfactometry as complex and potent. rutgers.edu It is generally described as having a dominant fungal, mushroom-like, and waxy odor. rutgers.eduepa.gov The intensity of the odor is considered high, leading to recommendations that it be evaluated in dilute solutions. rutgers.edu

Further detailed organoleptic studies reveal a multi-faceted profile. When assessed at a 1% concentration in ethanol (B145695) or dipropylene glycol, its aroma is described as an intense waxy, fungal, and mushroom scent with additional ketonic, cheesy, and vegetative undertones. rutgers.educhemicalbook.com The taste profile, evaluated at concentrations of 1 to 10 ppm, is similarly complex, characterized as intensely earthy, fungal, and mushroom-like, with waxy dairy and cheese nuances complemented by a subtle green, vegetative, and tropical aftertaste. rutgers.educhemicalbook.com

Chirality also plays a significant role in the perceived odor. The two enantiomers of this compound have distinct sensory profiles:

(R)-1-decen-3-ol is noted for a heavy, aldehydic, and lactone-like aroma. tandfonline.com

(S)-1-decen-3-ol presents a metallic, oily, waxy, and earthy scent. tandfonline.com

Olfactometric studies, which combine gas chromatography with human sensory assessment, have identified related compounds like 1-decen-3-one (B8687012) as aroma-active during the biotransformation of plant materials by fungi, indicating that C10 volatiles are significant contributors to the resulting flavor profiles.

Table 1: Sensory Descriptors of this compound

| Descriptor Type | Associated Characteristics | Source |

|---|---|---|

| General Odor | Intense, waxy, mushroom, fungal | rutgers.eduepa.gov |

| Detailed Odor | Waxy, fungal, mushroom, ketonic, cheesy, vegetative | rutgers.educhemicalbook.com |

| Taste Profile | Earthy, fungal, mushroom, waxy, dairy, cheesy, green, vegetative, tropical | rutgers.educhemicalbook.com |

| (R)-Enantiomer Odor | Heavy, aldehydic, lactone | tandfonline.com |

| (S)-Enantiomer Odor | Metallic, oily, waxy, earthy | tandfonline.com |

In the realm of food and beverage science, this compound is recognized as a flavoring agent and adjuvant. wikipedia.org It holds the FEMA (Flavor and Extract Manufacturers Association) number 3824. wikipedia.org Its characteristic flavor profile makes it suitable for incorporation into a variety of food products, with research suggesting its use in enhancing vegetable and cheese flavors. rutgers.edu

Industry data provides insight into the typical and maximum use levels of this compound across a wide range of food categories, demonstrating its versatility as a flavor component. These levels are carefully determined to achieve the desired sensory impact.

Table 2: Reported Use Levels of this compound in Various Food Categories

| Food Category | Average Use (mg/kg) | Maximum Use (mg/kg) |

|---|---|---|

| Dairy products | 5.0 | 35.0 |

| Fats and oils | 2.0 | 25.0 |

| Edible ices | 3.0 | 50.0 |

| Processed vegetables | 7.0 | 35.0 |

| Confectionery | 4.0 | 50.0 |

| Bakery wares | 5.0 | 50.0 |

| Meat products | 2.0 | 10.0 |

| Fish products | 1.0 | 10.0 |

| Non-alcoholic beverages | 3.0 | 25.0 |

| Alcoholic beverages | 4.0 | 50.0 |

| Ready-to-eat savories | 5.0 | 100.0 |

| Composite foods | 2.0 | 25.0 |

(Data sourced from The Good Scents Company) rutgers.edu

Sensory Evaluation and Olfactometric Studies of this compound

Exploration in Pharmaceutical and Medicinal Chemistry

The unique structure of this compound has prompted its exploration in the pharmaceutical and medicinal chemistry sectors. It is primarily utilized as a chemical intermediate or a precursor in the synthesis of more complex drug compounds and bioactive molecules. epa.govepa.gov

Research has indicated that this compound possesses intrinsic antimicrobial properties, with studies suggesting potential therapeutic efficacy against certain bacterial pathogens. epa.gov This has led to its consideration as a valuable starting material for the development of new drug formulations. epa.gov Furthermore, scientific investigations have extended to derivatives of this compound, such as its acetate (B1210297) ester, to explore a broader range of potential bioactivities, including antimicrobial, antifungal, and anticancer properties. epa.govmade-in-china.com

Biotechnological Production and Engineering of this compound

The production of this compound and related compounds through biotechnological means is an active area of research. epa.gov Biotransformation processes using microorganisms, particularly fungi, have been shown to generate a variety of volatile compounds, including ketones structurally related to this compound, such as 1-decen-3-one. This suggests that fungal enzyme systems are capable of acting on C10 substrates to produce these molecules.

While the specific enzymatic pathways for this compound biosynthesis are a subject of ongoing investigation, the well-documented production of the similar C8 compound, 1-octen-3-ol (B46169), in mushrooms like Agaricus bisporus provides a valuable model. The biosynthesis of 1-octen-3-ol involves the enzymatic breakdown of linoleic acid by enzymes such as lipoxygenase and hydroperoxide lyase. It is hypothesized that similar pathways could be targeted and engineered for the specific, large-scale biotechnological production of this compound. This could involve the heterologous expression of identified enzymes in microbial hosts optimized for industrial fermentation.

Chemical Ecology and Inter-species Interactions of this compound

The role of this compound as a semiochemical—a molecule that mediates interactions between organisms—is an emerging field of study with limited specific data currently available. The chemical ecology of volatile organic compounds is complex, with a compound's function being highly dependent on its structure, concentration, and the organisms involved.

Extensive research has been conducted on the closely related C8 volatile, 1-octen-3-ol, which is a well-established semiochemical. It functions as an attractant for a wide range of insects, including mosquitoes and biting flies, and also plays significant roles in fungal communication and plant-pathogen interactions. nih.govmdpi.comscienceopen.com For example, 1-octen-3-ol can inhibit the germination of certain fungal spores and trigger defense responses in plants. scienceopen.comnih.gov

While the specific functions of the C10 analogue, this compound, in these ecological contexts have not been as thoroughly elucidated, its structural similarity to known semiochemicals suggests it may also possess bioactivity in inter-species interactions. Future research in chemical ecology is needed to determine if this compound acts as an insect attractant or repellent, a signaling molecule for microorganisms, or a mediator of plant defenses. Uncovering these potential roles could open new avenues for its application in agriculture and pest management.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Decen-3-one |

| 1-Octen-3-ol |

| This compound, 3-acetate |

Toxicological Research and Safety Assessment of 1 Decen 3 Ol

In Vitro and In Vivo Toxicity Studies of 1-Decen-3-ol

Detailed public records of direct in vitro and in vivo toxicity studies for this compound are not extensively available. The toxicological profile of this compound is largely established through evaluations conducted by international safety bodies, which often utilize a "read-across" approach. This method involves grouping structurally related chemicals to infer the safety of a substance based on available data from other members of the group.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have assessed this compound as part of a broader group of flavouring substances. nih.govinchem.orgthegoodscentscompany.com EFSA's evaluations, known as Flavouring Group Evaluations (FGEs), consider various toxicological endpoints, including genotoxicity, subacute and subchronic toxicity, and developmental/reproductive toxicity for the chemical group to which this compound belongs. thegoodscentscompany.com For instance, Scientific Opinion FGE.63Rev3 covers aliphatic secondary alcohols and related substances, while FGE.205 considers genotoxicity data on structurally related α,β-unsaturated aliphatic ketones and their precursors. thegoodscentscompany.com

These group-based assessments have generally concluded that this compound does not raise safety concerns at the estimated levels of dietary intake when used as a flavouring agent. inchem.orgwho.int However, specific quantitative data points such as LD50 (median lethal dose) from dedicated studies on this compound are not specified in these public assessments.

The table below summarizes the toxicological endpoints considered by regulatory and safety assessment bodies for the chemical groups that include this compound.

| Toxicological Endpoint | Status/Finding for this compound | Basis of Assessment |

|---|---|---|

| Genotoxicity | No concern identified | Evaluation of related substances in Flavouring Group Evaluations (e.g., FGE.205) thegoodscentscompany.com |

| Subacute/Subchronic Toxicity | Considered in group evaluation | Data from structurally similar compounds thegoodscentscompany.com |

| Developmental/Reproductive Toxicity | Considered in group evaluation | Data from structurally similar compounds thegoodscentscompany.com |

| Carcinogenicity | Considered in group evaluation | Data from structurally similar compounds thegoodscentscompany.com |

| Acute Oral/Dermal/Inhalation Toxicity | Not determined in public records | Specific study data not publicly cited |

Risk Assessment Methodologies for this compound in Research Contexts

The risk assessment of this compound is conducted by several international bodies, primarily in the context of its use as a flavouring agent in foods and as an ingredient in fragrances. The methodologies employed are systematic and based on established principles of chemical safety evaluation.

European Food Safety Authority (EFSA) EFSA employs a similar group-based approach through its Flavouring Group Evaluations (FGEs). europa.eu This methodology, outlined in Commission Regulation (EC) No 1565/2000, integrates information on:

Structure-activity relationships: Grouping chemicals with similar structures and metabolic pathways.

Intake from current uses: Estimating dietary exposure, for which EFSA may use the Maximised Survey-derived Daily Intake (MSDI) approach. thegoodscentscompany.com

Toxicological Threshold of Concern (TTC): Applying a human exposure threshold value for a chemical, below which there is a very low probability of an appreciable risk to human health.

Metabolism and Toxicity Data: Using available data for the group to assess safety.

This "Procedure" allows for the efficient evaluation of flavouring substances like this compound, even when compound-specific data is limited, by leveraging information from more extensively studied structural analogues. europa.eu

Research Institute for Fragrance Materials (RIFM) As this compound is also used as a fragrance ingredient, it falls under the purview of RIFM, which conducts safety assessments for these materials. researchgate.net The RIFM methodology involves a comprehensive evaluation of multiple human health endpoints. A key component of their risk assessment is a realistic estimation of aggregate exposure from the use of various types of consumer products. rutgers.edu For systemic effects, RIFM's safety assessment process may utilize TTCs for effects in the respiratory tract and systemically when evaluating ingredients used in aerosolized products. researchgate.net In a 2021 publication, RIFM published a fragrance ingredient safety assessment for this compound, contributing to the body of research that supports its safe use under specified conditions in consumer products. researchgate.net

Future Research Trajectories and Knowledge Gaps for 1 Decen 3 Ol

Identification of Novel Biological Activities

The known biological profile of 1-decen-3-ol, including its role as a flavorant and potential antimicrobial properties, likely represents only a fraction of its functional capabilities. ontosight.ainih.gov The structural similarity to other bioactive C8 and C10 alcohols, such as the well-studied 1-octen-3-ol (B46169) (mushroom alcohol), suggests a promising avenue for discovering new biological roles. nih.govjst.go.jp Future research should strategically explore previously uninvestigated activities.

Key research trajectories include:

Expanded Antimicrobial and Antifungal Screening: While initial studies suggest antimicrobial potential, a systematic screening against a broader range of clinically and agriculturally relevant bacteria and fungi is needed. ontosight.aijst.go.jp Investigating its efficacy against resistant strains would be a particularly valuable contribution.

Insect Attractant and Repellent Properties: Analogous compounds like 1-octen-3-ol are known insect attractants. nih.gov Research is required to determine if this compound exhibits similar or opposing (repellent) effects on insects, which could lead to applications in pest management or public health.

Plant-Compound Interactions: The presence of related compounds in plants and fungi hints at a role in ecological interactions. nih.govmdpi.com Future studies could explore its function as a signaling molecule in plant defense, its influence on plant growth, or its role in symbiotic or pathogenic relationships with microorganisms.

Cellular and Molecular Mechanisms: Beyond identifying activities, understanding how this compound exerts its effects at a molecular level is a critical knowledge gap. Research should focus on its interaction with cell membranes, specific protein targets, and its influence on cellular signaling pathways.

| Potential Novel Activity | Rationale / Homologous Compound | Potential Application Area |

| Broad-spectrum Insect Attractant/Repellent | Based on the known insect-attracting properties of 1-octen-3-ol. nih.gov | Agriculture, Public Health (vector control) |

| Plant Defense Elicitor | Related C8 alcohols are involved in plant stress responses. researchgate.net | Agrochemicals (biopesticides) |

| Anti-proliferative Agent | Used as a precursor for synthesizing molecules with anti-proliferative activity. mdpi.com | Pharmaceutical Research |

| Specialized Antimicrobial | Initial findings show activity against some bacteria and fungi. ontosight.aijst.go.jp | Food Preservation, Clinical Therapeutics |

Development of Sustainable Synthesis Routes

Current industrial synthesis of this compound often relies on traditional chemical methods that may involve harsh conditions or non-renewable feedstocks. mdpi.com A significant future research direction is the development of green and sustainable synthesis routes, which are economically viable and have a lower environmental footprint.

Key areas for development include:

Biocatalysis and Enzymatic Synthesis: Utilizing enzymes like lipases, ketoreductases, or engineered dioxygenases presents a highly promising green alternative. researchgate.netuni-greifswald.de Research into discovering or engineering enzymes that can produce this compound with high stereoselectivity from renewable precursors, such as fatty acids, is a key frontier. nih.govnih.gov The use of whole-cell biocatalysts, for instance from mushroom homogenates, offers another path for bioproduction. researchgate.netresearchgate.net

Chemo-enzymatic Strategies: Combining the efficiency of chemical synthesis with the selectivity of enzymes can create novel and efficient production pathways. For example, a chemical reaction could produce a precursor that is then converted to the final product by an enzyme.

Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials. Research should focus on utilizing plant-derived oils and fatty acids, like oleic acid, as primary feedstocks. mdpi.com Techniques like cross-metathesis using modern catalysts (e.g., Grubbs Catalyst®) on bio-derived substrates are a viable approach. mdpi.com

Green Solvents and Conditions: The exploration of reactions in greener solvents, such as deep eutectic solvents, or under solvent-free conditions can significantly reduce the environmental impact of synthesis. au.dk Optimizing reactions to proceed at lower temperatures and pressures will also contribute to sustainability. google.com

| Synthesis Approach | Description | Potential Advantages | Key Research Challenge |

| Biocatalysis | Use of isolated enzymes (e.g., lipases, oxidoreductases) or whole-cell systems to convert renewable feedstocks into this compound. researchgate.netresearchgate.net | High selectivity, mild reaction conditions, reduced byproducts. | Enzyme discovery, stability, and cost-effective scale-up. uni-greifswald.de |

| Cross-Metathesis | Catalytic reaction between two olefins, such as oleic acid and another alkene, to form this compound precursors. mdpi.com | Efficient C-C bond formation, utilization of bio-based feedstocks. | Catalyst efficiency, product separation, and cost. |

| Grignard-type Reactions | Vinylation of an aldehyde (e.g., n-octanal) using a vinyl magnesium halide. mdpi.com | Established and direct method for forming the alcohol structure. | Reliance on potentially non-renewable precursors, reaction conditions. |

Comprehensive Environmental Impact and Degradation Studies

While this compound is used in consumer products, a comprehensive understanding of its environmental fate, persistence, and degradation pathways is lacking. Future research must address these knowledge gaps to ensure its safe and sustainable use.

Key research questions include:

Biodegradation Pathways: Identifying the specific microorganisms (bacteria, fungi) and enzymatic pathways responsible for breaking down this compound in soil and aquatic environments is crucial. Studies on related alkenes suggest that biodegradation is a likely and important process. nih.gov

Abiotic Degradation: The role of abiotic factors such as phototransformation (degradation by sunlight) in air, water, and soil needs to be quantified. europa.eu The presence of the double bond suggests it may be susceptible to reaction with atmospheric oxidants like ozone and hydroxyl radicals. nih.gov

Ecotoxicity Assessment: A broader ecotoxicological profile is needed, assessing its potential impact on a range of non-target organisms, including aquatic life (algae, invertebrates, fish) and soil organisms.

Bioaccumulation Potential: Determining the octanol-water partition coefficient (logP) and conducting studies to assess the potential for this compound to accumulate in living organisms is a regulatory and environmental priority.

Systems Biology and -omics Approaches to this compound Pathways

The advent of -omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides powerful tools to understand the role of this compound within complex biological systems. This approach moves beyond studying the compound in isolation to analyzing its network-level effects.

Future research should focus on:

Biosynthetic Pathway Elucidation: In organisms that produce this compound or related compounds, such as certain fungi and plants, -omics can help identify the complete set of genes and enzymes involved in its biosynthesis. nih.govnih.gov This knowledge is fundamental for metabolic engineering and optimizing biocatalytic production.

Metabolomic Profiling: Investigating how exposure to this compound alters the metabolome of a target organism (e.g., a pathogen, a plant, or a human cell line) can reveal its mechanism of action and identify biomarkers of exposure or effect. hmdb.ca

Transcriptomic and Proteomic Responses: Analyzing changes in gene and protein expression following treatment with this compound can pinpoint the cellular pathways it perturbs. This is essential for understanding its mode of action, whether as an antimicrobial agent or a signaling molecule.

Integrated Network Analysis: The ultimate goal is to integrate data from multiple -omics levels to build comprehensive models of how this compound interacts with biological networks. This systems-level understanding will be invaluable for predicting its effects and designing novel applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.